molecular formula C20H18N2O3S B12125905 3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide

3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide

Cat. No.: B12125905
M. Wt: 366.4 g/mol
InChI Key: JKEJULVECCXSHX-GHRIWEEISA-N
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Description

3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structure of this compound includes a thiazolidinone ring, a phenyl group, and a propanamide moiety, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide typically involves the condensation of 4-methylbenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with N-phenylpropanamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like crystallization, recrystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazolidinone rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazolidinones or phenyl derivatives.

Scientific Research Applications

3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for potential anticancer activities and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). It also interacts with DNA and RNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can modulate signaling pathways like NF-κB and MAPK, contributing to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
  • 3-[(5E)-5-(4-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
  • 3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid

Uniqueness

What sets 3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide apart from similar compounds is its unique combination of functional groups, which confer distinct biological activities. The presence of the phenylpropanamide moiety enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

3-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide

InChI

InChI=1S/C20H18N2O3S/c1-14-7-9-15(10-8-14)13-17-19(24)22(20(25)26-17)12-11-18(23)21-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,21,23)/b17-13+

InChI Key

JKEJULVECCXSHX-GHRIWEEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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